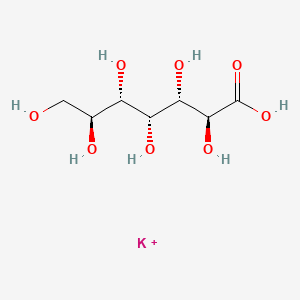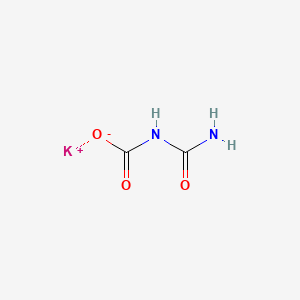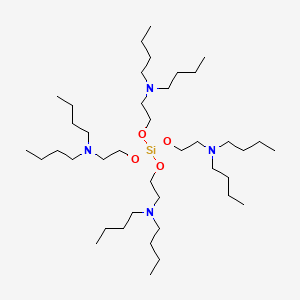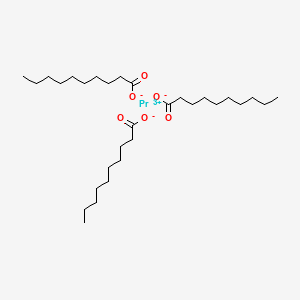
(2xi)-D-Gluco-heptonic acid, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2xi)-D-Gluco-heptonic acid, potassium salt is a chemical compound that belongs to the class of organic acids. It is a derivative of D-gluco-heptonic acid, where the hydrogen atom of the carboxyl group is replaced by a potassium ion. This compound is known for its solubility in water and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2xi)-D-Gluco-heptonic acid, potassium salt typically involves the oxidation of D-glucose. One common method is the use of bromine water as an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through fermentation processes. Specific strains of bacteria are used to oxidize D-glucose to D-gluco-heptonic acid, which is then converted to its potassium salt form through neutralization with potassium hydroxide.
Chemical Reactions Analysis
Types of Reactions
(2xi)-D-Gluco-heptonic acid, potassium salt can undergo various chemical reactions, including:
Oxidation: It can be further oxidized to produce other derivatives.
Reduction: The compound can be reduced to form D-gluco-heptonic acid.
Substitution: The potassium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal derivatives.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of D-gluco-heptaric acid.
Reduction: Reduction results in the formation of D-gluco-heptonic acid.
Substitution: Substitution reactions can produce salts with different metal ions.
Scientific Research Applications
(2xi)-D-Gluco-heptonic acid, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme activity.
Industry: The compound is used in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2xi)-D-Gluco-heptonic acid, potassium salt involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for certain enzymes, leading to the production of various metabolites. It can also interact with cell membranes and influence cellular processes such as ion transport and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- D-Gluco-heptonic acid, sodium salt
- D-Gluco-heptonic acid, calcium salt
- D-Gluco-heptaric acid
Uniqueness
(2xi)-D-Gluco-heptonic acid, potassium salt is unique due to its specific potassium ion, which can influence its solubility, reactivity, and biological activity. Compared to its sodium and calcium counterparts, the potassium salt may exhibit different pharmacokinetics and pharmacodynamics, making it suitable for specific applications in medicine and industry.
Properties
CAS No. |
23167-96-6 |
|---|---|
Molecular Formula |
C7H14KO8+ |
Molecular Weight |
265.28 g/mol |
IUPAC Name |
potassium;(2S,3S,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O8.K/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/t2-,3-,4+,5-,6-;/m0./s1 |
InChI Key |
ORUCCVLWOQSRMC-SMESVBAVSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O)O.[K+] |
Canonical SMILES |
C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















